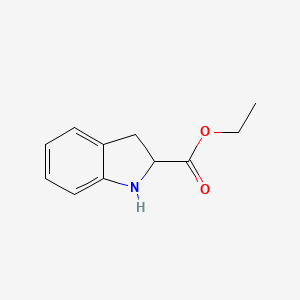

Ethyl Indoline-2-carboxylate

Descripción general

Descripción

Ethyl Indoline-2-carboxylate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

- Ethyl Indoline-2-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its indole core allows for various modifications, enabling the creation of derivatives with enhanced biological activity.

Synthesis of Indole Derivatives

- The compound can undergo alkylation reactions to yield various functionalized indoles. For example, successful alkylations using alkyl halides have been reported, leading to derivatives that can be further explored for their biological properties .

Antiviral Properties

- A significant application of this compound is in the development of antiviral agents. Research has demonstrated that derivatives of indole-2-carboxylic acid can inhibit the activity of HIV-1 integrase, a crucial enzyme for viral replication. For instance, one derivative exhibited an IC50 value of 0.13 µM against integrase, indicating potent inhibitory activity .

Anti-inflammatory Effects

- This compound has shown promise in anti-inflammatory applications. Studies indicate its ability to inhibit cyclooxygenase-2 (COX-2), with an IC50 value of 5.84 µM, making it comparable to established anti-inflammatory drugs like indomethacin .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 5.84 | COX-2 |

| Indomethacin | 6.84 | COX-2 |

Antimicrobial Activity

- The compound also exhibits antimicrobial properties, making it a candidate for antibiotic development. Its efficacy against various bacterial strains and fungi has been documented, highlighting its potential in treating infectious diseases .

Medicinal Chemistry

Drug Discovery and Development

- This compound is being investigated as a lead compound in drug discovery due to its diverse biological activities. Its structural modifications can lead to new therapeutic agents targeting various diseases, including cancer and viral infections.

Case Studies

Case Study: HIV Integrase Inhibition

A study focused on optimizing derivatives of indole-2-carboxylic acid for HIV integrase inhibition demonstrated the potential of these compounds as antiviral agents. The binding mode analysis revealed that modifications at specific positions on the indole core significantly enhanced inhibitory activity .

Case Study: COX-2 Inhibition

In another study evaluating several indolizine derivatives for COX-2 inhibition, certain derivatives exhibited potent anti-inflammatory effects, suggesting their potential as therapeutic agents in inflammatory diseases .

Análisis De Reacciones Químicas

Enantioselective Hydrolysis

Ethyl indoline-2-carboxylate undergoes enzymatic hydrolysis to yield enantiomerically pure (S)-indoline-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The esterase BaCE from Bacillus aryabhattai B8W22 demonstrates high enantioselectivity for the (S)-enantiomer under optimized conditions .

Key Parameters:

| Parameter | Value |

|---|---|

| Optimal pH | 8.5 |

| Optimal Temperature | 30°C |

| 0.52 mM | |

| 6.39 μM/min | |

| 26.87 min | |

| 51.67 mMmin | |

| Enantiomeric Excess (e.e.) | 96.55% |

| Enantioselectivity (E) | 133.45 |

This reaction proceeds via nucleophilic attack on the ester carbonyl, with the enzyme’s active site favoring the (S)-configuration .

Base-Promoted Ester Hydrolysis

Under alkaline conditions, this compound undergoes saponification to form indoline-2-carboxylic acid. For example, aqueous KOH in acetone at 20°C facilitates efficient hydrolysis . Similar conditions (reflux with excess base) yield the carboxylic acid directly without isolating intermediates .

Reagents :

-

Aqueous KOH (3.0 mmol)

-

Acetone or ethanol as solvent

Product : Indoline-2-carboxylic acid (quantitative yield under reflux) .

Transesterification Reactions

In methanol with NaOMe, transesterification occurs, producing mthis compound. This side reaction competes with alkylation under specific conditions .

Example :

-

Reactant : this compound

-

Reagent : NaOMe in methanol

-

Product : Mthis compound (confirmed by -NMR: δ 3.88 ppm for CHO) .

Alkylation at the Nitrogen Atom

While direct data on indoline derivatives is limited, analogous indole-2-carboxylates undergo N-alkylation using alkyl halides (e.g., allyl bromide, benzyl bromide) under basic conditions . For indoline systems, similar reactivity is expected but may require modified conditions due to reduced aromaticity.

Typical Conditions :

-

Base : Aqueous KOH (3.0 mmol)

-

Solvent : Acetone

-

Temperature : 20°C

Hydrazinolysis and Condensation

Hydrazinolysis of this compound produces indoline-2-carbohydrazide, which reacts with aromatic aldehydes/ketones to form Schiff bases. These intermediates are precursors for heterocycles like thiazoles .

Procedure :

-

Hydrazinolysis : Ethanol reflux with hydrazine hydrate.

-

Condensation : Reaction with aldehydes/ketones in acetic acid-catalyzed ethanol.

Product : Indoline-2-carbohydrazide derivatives (confirmed by -NMR: δ 161.7 ppm for C=O) .

Radical Cyclization (Theoretical Extension)

While not explicitly reported for indoline derivatives, ethyl indole-2-carboxylates undergo radical cyclization at the C-7 position when functionalized with allyl/propargyl groups . Similar reactivity may be plausible for indoline systems, offering routes to polycyclic frameworks.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing Ethyl Indoline-2-carboxylate, and how do reaction conditions influence yield and purity?

This compound is synthesized via palladium-catalyzed intramolecular C–N coupling (e.g., cyclopalladated intermediates) or Friedel-Crafts acylation of indole derivatives. For example, palladacycle intermediates derived from L-phenylalanine enable enantioselective synthesis of (S)-configured products (61% yield, petroleum ether/acetone eluent) . Reaction parameters like solvent polarity, temperature, and catalyst loading significantly affect yields and stereochemical outcomes. Chromatographic purification (e.g., silica gel flash chromatography) is critical for isolating high-purity products .

Q. How can the stereochemical configuration of this compound derivatives be confirmed?

Chiral chromatography (HPLC/GC with chiral stationary phases) and nuclear magnetic resonance (NMR) are standard methods. For instance, enantiomeric resolution of (R)- and (S)-Ethyl Indoline-2-carboxylate using Bacillus aryabhattai esterase produces distinct chromatographic peaks (retention time and peak area ratios) . H-NMR analysis of diastereomeric derivatives (e.g., methyl esters) can also confirm configuration via splitting patterns (e.g., δH 3.76 ppm for methyl groups in (S)-isomers) .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

Key properties include:

Advanced Research Questions

Q. How can enantioselective biocatalysis be optimized for resolving (R,S)-Ethyl Indoline-2-carboxylate?

The Bacillus aryabhattai esterase achieves >99% enantiomeric excess (ee) for (S)-Indoline-2-carboxylic acid under optimized conditions (pH 7.5, 30°C, 24h incubation). Key parameters include:

- Substrate concentration : ≤10 mM to avoid enzyme inhibition.

- Co-solvents : 10% DMSO enhances substrate solubility without denaturing the enzyme.

- Immobilization : Cross-linked enzyme aggregates (CLEAs) improve reusability (5 cycles with <10% activity loss) .

Contradictions in literature about optimal pH (e.g., pH 7 vs. 8) may arise from strain-specific enzyme isoforms .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models reaction pathways, such as palladium-mediated C–N coupling. Key steps include:

- Transition state analysis : Gibbs free energy barriers (ΔG‡) for intramolecular cyclization.

- Solvent effects : Polarizable Continuum Models (PCM) account for acetone/water mixtures.

Benchmarking against experimental data (e.g., 61% yield in cyclization ) validates computational predictions. Exact exchange terms in functionals improve thermochemical accuracy (±2.4 kcal/mol error) .

Q. How do structural modifications of this compound impact its pharmacological activity?

Derivatization at the indoline nitrogen or ester group alters bioactivity. For example:

- Acylation : Friedel-Crafts acylation at the indole C-5 position introduces ketone groups, enhancing binding to serotonin receptors .

- Hydrolysis : (S)-Indoline-2-carboxylic acid (from enzymatic resolution) is a key intermediate in ACE inhibitors like perindopril .

Structure-activity relationships (SAR) are validated via X-ray crystallography (SHELX refinement) and molecular docking .

Q. Methodological Challenges and Contradictions

Q. Why do discrepancies exist in reported enantioselectivity for this compound resolution?

Variations in enzyme sources (e.g., wild-type vs. engineered Bacillus strains) and assay conditions (e.g., substrate purity, detection limits) lead to conflicting ee values. For example, crude enzyme extracts may show lower selectivity (80% ee) compared to purified isoforms (99% ee) . Standardizing protocols (e.g., fixed pH, substrate/enzyme ratio) mitigates these issues.

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

Discrepancies in bond lengths/angles often arise from low-resolution data or twinning. SHELXL refinement with TWIN/BASF commands improves model accuracy for challenging crystals. Cross-validation against spectroscopic data (e.g., H-C HMBC correlations) resolves ambiguities .

Propiedades

IUPAC Name |

ethyl 2,3-dihydro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-6,10,12H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISPUTPAKVZNBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.